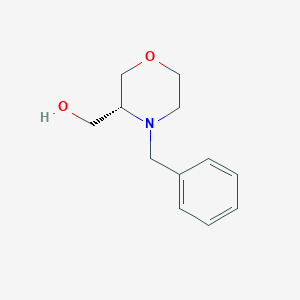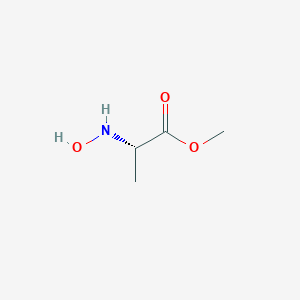
Methyl (2S)-2-(hydroxyamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(hydroxyamino)propanoate, also known as L-hydroxynorvaline methyl ester, is a chemical compound with the molecular formula C5H11NO3. It is a derivative of norvaline, an amino acid that is not commonly found in proteins. Methyl (2S)-2-(hydroxyamino)propanoate has gained attention in the scientific community due to its potential applications in research and medicine.
Wirkmechanismus
Methyl (2S)-2-(hydroxyamino)propanoate inhibits the activity of arginyl-tRNA protein transferase by binding to the enzyme's active site. This prevents the enzyme from transferring arginine to tRNA, which is necessary for the degradation of some proteins.
Biochemical and Physiological Effects:
Methyl (2S)-2-(hydroxyamino)propanoate has been shown to increase the levels of certain proteins in cells, including the tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2. These effects suggest that methyl (2S)-2-(hydroxyamino)propanoate may have potential applications in cancer research and therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (2S)-2-(hydroxyamino)propanoate in lab experiments is its ability to selectively inhibit the activity of arginyl-tRNA protein transferase. This allows researchers to investigate the functions of specific proteins that are degraded by this enzyme. However, one limitation of using methyl (2S)-2-(hydroxyamino)propanoate is that it may not be effective in inhibiting the degradation of all proteins, as some proteins are degraded through alternative pathways.
List of
Zukünftige Richtungen
1. Investigating the potential of methyl (2S)-2-(hydroxyamino)propanoate as a cancer therapy.
2. Developing more selective inhibitors of arginyl-tRNA protein transferase.
3. Studying the effects of methyl (2S)-2-(hydroxyamino)propanoate on the degradation of specific proteins in different cell types.
4. Exploring the use of methyl (2S)-2-(hydroxyamino)propanoate in the treatment of neurodegenerative diseases.
5. Investigating the potential of methyl (2S)-2-(hydroxyamino)propanoate as a tool for studying protein synthesis and degradation in different organisms.
Synthesemethoden
Methyl (2S)-2-(hydroxyamino)propanoate can be synthesized through a multistep process starting with the reaction of L-norvaline with hydroxylamine hydrochloride to form Methyl (2S)-2-(hydroxyamino)propanoatevaline. This intermediate is then methylated using dimethyl sulfate to yield the final product, methyl (2S)-2-(hydroxyamino)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(hydroxyamino)propanoate has been used in various scientific studies as a tool to investigate the mechanisms of protein synthesis and degradation. It has been shown to inhibit the activity of the enzyme arginyl-tRNA protein transferase, which plays a role in protein degradation. This inhibition leads to an increase in the levels of certain proteins, which can be useful in studying their functions.
Eigenschaften
CAS-Nummer |
104739-54-0 |
|---|---|
Produktname |
Methyl (2S)-2-(hydroxyamino)propanoate |
Molekularformel |
C4H9NO3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
methyl (2S)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C4H9NO3/c1-3(5-7)4(6)8-2/h3,5,7H,1-2H3/t3-/m0/s1 |
InChI-Schlüssel |
KYQNTDNAXKMGEU-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NO |
SMILES |
CC(C(=O)OC)NO |
Kanonische SMILES |
CC(C(=O)OC)NO |
Synonyme |
L-Alanine, N-hydroxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)


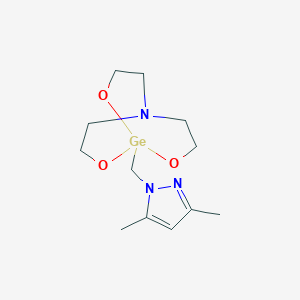
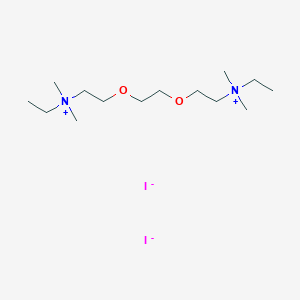
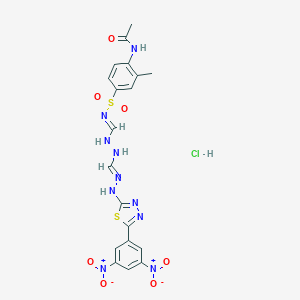

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
